REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[C:10](=[O:13])(O)[O-].[Na+].[C:15]1(C)[CH:20]=[CH:19]C=[CH:17][CH:16]=1.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(OCC)(=O)C.O>[Cl:3][C:2]1[N:4]=[C:5]([O:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:7]=[C:8]([O:13][C:10]2[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=2)[N:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
92.2 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer and a condenser
|
Type
|
CUSTOM
|
Details
|
is brought to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for ten hours
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 150 g of crude product
|
Type
|
CUSTOM
|
Details
|
The crude product is twice recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)OC1=CC=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |